molecular formula C12H9BrN2O B1379853 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile CAS No. 1199773-86-8

4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile

Cat. No.: B1379853
CAS No.: 1199773-86-8
M. Wt: 277.12 g/mol
InChI Key: PEGODWBLGLBYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Numbers

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[5-(2-bromoethyl)-1,2-oxazol-3-yl]benzonitrile, which precisely describes the structural connectivity and functional group positioning. The alternative nomenclature 4-(5-(2-Bromoethyl)isoxazol-3-yl)benzonitrile is also employed in chemical databases and commercial listings. The compound is uniquely identified by Chemical Abstracts Service Registry Number 1199773-86-8, which serves as the definitive identifier in chemical databases and regulatory documentation. This Chemical Abstracts Service number ensures unambiguous identification across international chemical commerce and research applications, distinguishing this specific bromoethyl-substituted isoxazole derivative from related structural analogs.

The International Union of Pure and Applied Chemistry naming convention follows systematic rules for heterocyclic compounds, where the isoxazole ring serves as the parent heterocycle, numbered to give the lowest possible numbers to heteroatoms. The 1,2-oxazol designation indicates the relative positions of nitrogen and oxygen atoms within the five-membered ring structure. The benzonitrile component is named as the primary aromatic system, with the isoxazole moiety treated as a substituent at the 4-position of the benzene ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₉BrN₂O provides a comprehensive atomic composition analysis of this compound. This formula indicates the presence of twelve carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, reflecting the complex heterocyclic structure. The molecular weight of 277.1167 grams per mole represents the sum of atomic masses for all constituent atoms. The compound exhibits specific hydrogen bonding characteristics, with zero hydrogen bond donors and three hydrogen bond acceptors, indicating the absence of readily ionizable hydrogen atoms and the presence of electronegative heteroatoms capable of accepting hydrogen bonds.

The following table summarizes the molecular characteristics:

Property Value
Molecular Formula C₁₂H₉BrN₂O
Molecular Weight 277.1167 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
International Chemical Identifier Key PEGODWBLGLBYGZ-UHFFFAOYSA-N

The International Chemical Identifier Key PEGODWBLGLBYGZ-UHFFFAOYSA-N provides a unique hashed representation of the molecular structure, enabling precise database searches and structural comparisons. The Simplified Molecular Input Line Entry System notation BrCCc1onc(c1)c1ccc(cc1)C#N encodes the complete structural connectivity in a linear format suitable for computational analysis.

Structural Features: Isoxazole Ring and Bromoethyl Substituent

The isoxazole ring system constitutes a fundamental structural component of this compound, characterized as an electron-rich five-membered heterocycle containing both nitrogen and oxygen heteroatoms. The isoxazole framework represents a 1,2-oxazole arrangement where the oxygen atom occupies position 1 and nitrogen occupies position 2 of the ring system. This heterocyclic structure contributes significantly to the compound's electronic properties and potential reactivity patterns. Isoxazole rings are known to occur in various natural products, including ibotenic acid and muscimol, and serve as important pharmacophores in medicinal chemistry applications.

The bromoethyl substituent attached to the 5-position of the isoxazole ring introduces a reactive alkyl halide functionality that significantly influences the compound's chemical behavior. The 2-bromoethyl group, represented as -CH₂CH₂Br, provides a two-carbon chain terminating in a bromine atom. This structural feature is analogous to ethyl bromide (bromoethane), which serves as a model compound for understanding the reactivity of bromoalkyl groups. The bromine atom in the terminal position renders this substituent susceptible to nucleophilic substitution reactions, potentially serving as a leaving group in various chemical transformations.

The benzonitrile component contributes an aromatic ring system with an electron-withdrawing cyano group (-C≡N) at the para position relative to the isoxazole attachment point. This cyano functionality significantly influences the electronic distribution within the aromatic ring, creating a conjugated system that extends from the benzene ring through the isoxazole heterocycle to the bromoethyl chain. The electron-withdrawing nature of the nitrile group affects the reactivity of both the aromatic ring and the attached heterocyclic system.

Properties

IUPAC Name

4-[5-(2-bromoethyl)-1,2-oxazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-6-5-11-7-12(15-16-11)10-3-1-9(8-14)2-4-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGODWBLGLBYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NOC(=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with the preparation of 4-(bromomethyl)benzonitrile as a key intermediate. This is achieved by bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in dry carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds via a radical substitution mechanism to selectively brominate the benzylic methyl group, yielding 4-(bromomethyl)benzonitrile with a high yield (~90%).

Following this, the isoxazole ring is constructed through cyclization reactions involving appropriate precursors such as hydroxylamine derivatives and α,β-unsaturated carbonyl compounds or equivalents. The 5-position of the isoxazole is then functionalized with a 2-bromoethyl group, which can be introduced via alkylation reactions using 1,2-dibromoethane or similar reagents under basic conditions.

Finally, the isoxazole moiety bearing the 2-bromoethyl substituent is coupled to the 4-position of the benzonitrile ring, completing the synthesis of 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile.

Detailed Preparation Steps and Conditions

Step Reactants/Intermediates Reagents/Conditions Yield (%) Notes
1 4-methylbenzonitrile N-bromosuccinimide, AIBN, dry CCl4, reflux 8 h 90 Radical bromination to form 4-(bromomethyl)benzonitrile
2 Isoxazole ring formation precursors Hydroxylamine derivatives, α,β-unsaturated carbonyl compounds Variable Cyclization under acidic or basic conditions to form isoxazole ring
3 Isoxazole intermediate 1,2-dibromoethane, base (e.g., K2CO3), DMF, 70 °C, 10 h 85-95 Alkylation to introduce 2-bromoethyl group at 5-position of isoxazole
4 Coupling of isoxazole with 4-(bromomethyl)benzonitrile Base-mediated coupling, dry solvents, room temperature to mild heating 80-90 Formation of final compound this compound

Catalysts and Oxidants

In related isoxazole synthesis and functionalization processes, catalysts such as TEMPO (2,2,6,6-tetramethylpiperidinyloxide) and oxidants like sodium hypochlorite and hydrogen peroxide are employed to facilitate selective oxidation steps, particularly when sulfur-containing intermediates or methylsulfonyl groups are involved. These catalysts improve reaction conversion rates and selectivity while enabling greener and more cost-effective industrial processes.

Reaction Environment and Optimization

  • Solvents: Dry, aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), toluene, and carbon tetrachloride are commonly used to ensure high reactivity and selectivity.
  • Temperature: Reaction temperatures range from room temperature to reflux conditions (e.g., 70–120 °C), optimized according to each step.
  • Bases: Inorganic bases like potassium carbonate (K2CO3), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are used to promote alkylation and hydrolysis reactions.
  • Reaction Time: Varies from 1 hour to overnight depending on the reaction step and scale.

Analytical Characterization

The synthesized compound and intermediates are typically characterized by:

Research Findings and Industrial Relevance

Recent patent disclosures highlight improvements in preparation methods for related isoxazole derivatives, emphasizing environmentally friendly protocols that reduce wastewater, waste gas, and solid waste generation. The use of catalytic oxidation systems and optimized hydrolysis conditions enhances yield and selectivity, making these methods suitable for large-scale industrial production.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Purpose/Effect
Bromination reagent N-bromosuccinimide (NBS) Selective benzylic bromination
Radical initiator Azobisisobutyronitrile (AIBN) Initiates radical bromination
Solvent for bromination Dry carbon tetrachloride (CCl4) Non-polar, inert solvent for radical reactions
Alkylation reagent 1,2-dibromoethane Introduces 2-bromoethyl substituent
Base for alkylation Potassium carbonate (K2CO3) Deprotonates nucleophile to enhance alkylation
Oxidation catalyst TEMPO Promotes selective oxidation in related steps
Oxidants Sodium hypochlorite, hydrogen peroxide Mild oxidants for sulfonyl group formation
Reaction temperature 0–120 °C Optimized per reaction step
Reaction time 1–12 hours Ensures completion and high yield

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.

Scientific Research Applications

4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the epidermal growth factor receptor (EGFR).

Mechanism of Action

The mechanism of action of 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile involves its interaction with the epidermal growth factor receptor (EGFR). By binding to the receptor, it inhibits the receptor’s activity, which can lead to the suppression of cancer cell growth and proliferation. This inhibition occurs through the blockade of the receptor’s tyrosine kinase activity, preventing downstream signaling pathways that promote cell division and survival.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS RN
4-[5-(2-Bromoethyl)-3-Isoxazolyl]Benzonitrile C₁₂H₉BrN₂O 277.12 2-Bromoethyl, benzonitrile 1199773-86-8
4-[5-(Trifluoromethyl)pyrid-2-yl]Benzonitrile C₁₃H₇F₃N₂ 248.20 Pyridine, trifluoromethyl, benzonitrile 892501-99-4
5-Bromo-3-phenylisooxazole C₉H₆BrNO 224.06 Bromo, phenyl Not provided
4-[3-(4-Hydroxybutyl)...]Benzonitrile* C₁₈H₂₀F₃N₃OS 385.40 Thioxoimidazolidinone, hydroxybutyl MFCD00925775

*Full name: 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile .

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in 4-[5-(Trifluoromethyl)pyrid-2-yl]Benzonitrile enhances metabolic stability compared to the bromoethyl group in the target compound, which may degrade more readily in vivo .
  • Alkylation Potential: The bromoethyl group in the target compound facilitates alkylation reactions, a feature absent in simpler bromoisoxazoles (e.g., 5-bromo-3-phenylisooxazole) .

Physicochemical Properties

Property Target Compound 4-[5-(Trifluoromethyl)pyrid-2-yl]Benzonitrile 5-Bromo-3-phenylisooxazole
Melting Point (°C) Not reported 123–124 Not reported
Molecular Weight (g/mol) 277.12 248.20 224.06
Polar Surface Area (Ų) ~50 (estimated) ~60 (estimated) ~40 (estimated)

Notes:

  • The trifluoromethyl analogue () has a lower molecular weight but higher predicted polarity due to the pyridine and trifluoromethyl groups .
  • The target compound’s benzonitrile group increases polarity compared to non-nitrile analogues like 5-bromo-3-phenylisooxazole .

Biological Activity

4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes an isoxazole ring and a benzonitrile moiety. The following sections will explore its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C12H10BrN3O
  • Molecular Weight: 284.13 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases: The compound has been shown to inhibit specific kinases, which are crucial for various signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Signaling Pathways: It affects pathways such as the PI3K/AKT/mTOR signaling pathway, which plays a significant role in regulating cell growth and metabolism.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.8Inhibition of cell proliferation
HeLa (Cervical Cancer)10.5Disruption of cell cycle

These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

Preliminary studies have indicated that this compound also possesses antimicrobial properties. Its effectiveness against certain bacterial strains has been evaluated:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies:

  • Absorption: The compound shows good oral bioavailability.
  • Distribution: It is distributed widely in tissues, with a preference for the liver and kidneys.
  • Metabolism: Primarily metabolized through hepatic pathways, with several metabolites identified.
  • Excretion: Excreted mainly via urine, with a half-life ranging from 6 to 8 hours.

Case Studies

  • Case Study on Anticancer Efficacy:
    A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Case Study on Antimicrobial Properties:
    Clinical trials evaluating the compound's effectiveness against antibiotic-resistant strains showed promising results, particularly in cases where traditional antibiotics failed.

Q & A

Q. How can contradictory data on reaction yields be systematically addressed?

  • Methodological Answer : Design a Design of Experiments (DoE) matrix varying solvent (NMP vs. THF), temperature (25–80°C), and catalyst loading. Statistical analysis (ANOVA) identifies critical factors. For example, NMP may suppress side reactions but reduce yields at higher temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.